

# STF-118804 metabolic effects glucose uptake lactate

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## Compound Focus: STF-118804

CAS No.: 894187-61-2

Cat. No.: S548918

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## STF-118804 Efficacy Data Summary

Cancer Model	Key Metabolic Effects (In Vitro)	Key In Vivo Findings	Citation
<b>Pancreatic Ductal Adenocarcinoma (PDAC)</b>   - Reduces NAD <sup>+</sup> levels [1]			
<ul style="list-style-type: none"><li>Decreases glucose uptake &amp; lactate excretion [1]</li><li>Depletes ATP [1]</li><li>IC50 for cell viability: low nanomolar range [2] [1]   Reduces tumor size in orthotopic mouse models [2] [1]   [2] [1] [3]     <b>Neuroblastoma (NB)</b>   - Depletes ATP [4]</li><li>Reduces neurosphere formation (targets cancer stem cells) [4]</li><li>Induces apoptosis [4]   Blocks tumor growth in mouse xenograft models [4]   [4]     <b>Acute Lymphoblastic Leukemia (B-ALL)</b>   - Reduces cell viability (IC50 &lt; 10 nM) [5]</li><li>Induces apoptosis without cell cycle arrest [5]   Improves survival in orthotopic model; depletes leukemia-initiating cells [5]   [5]  </li></ul>			

## Comparison with Other NAMPT Inhibitors

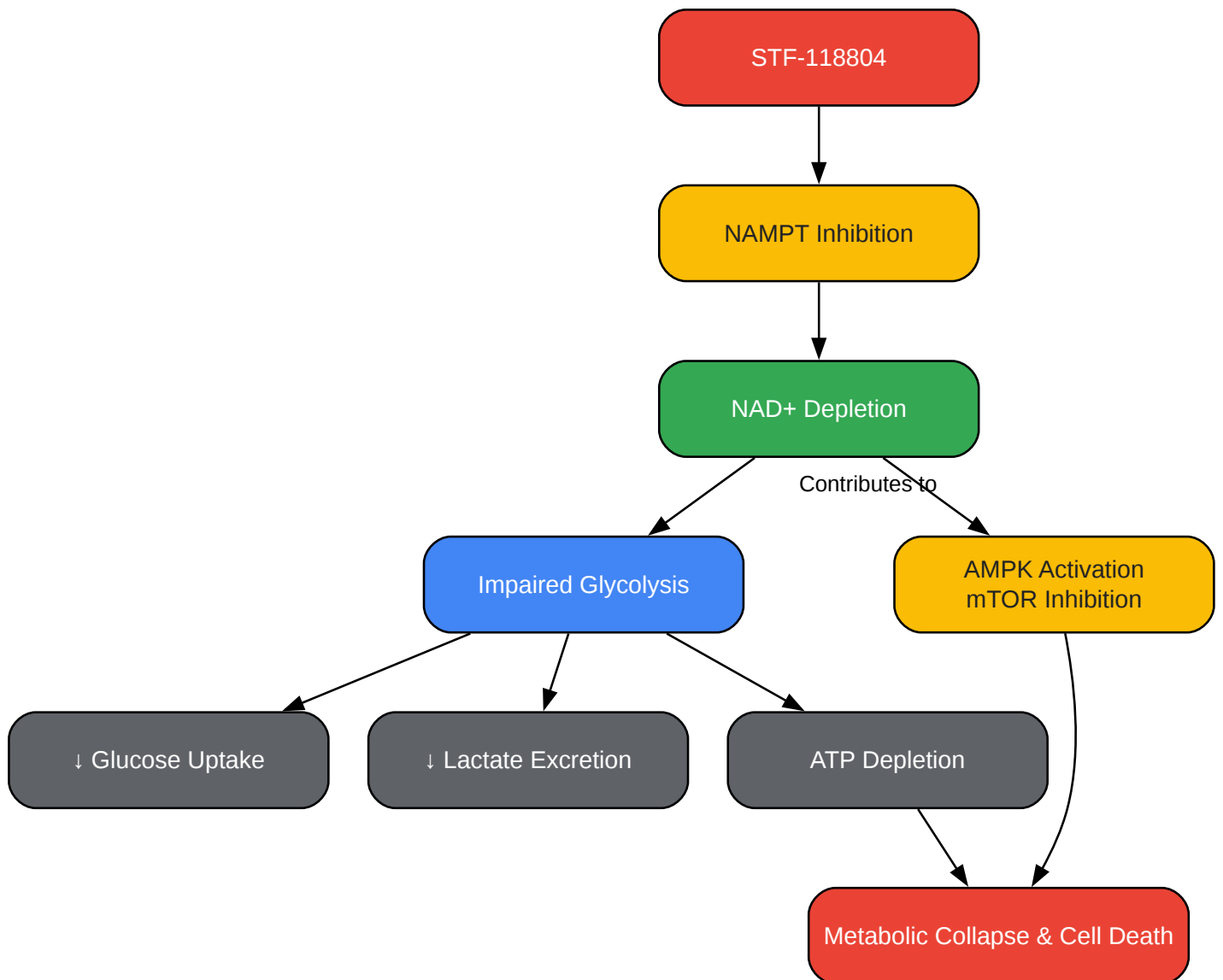
Inhibitor	Key Characteristics / Findings	Citation
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| **STF-118804** | - "Novel competitive" and "highly specific" [2] [1]

- Shows efficacy in pancreatic cancer, neuroblastoma, and leukemia models [2] [4] [5]
- Additive effect with chemotherapeutics (gemcitabine, etoposide, paclitaxel) [2] [1] | [2] [1] [4] | | **FK866 (Daporinad)** | - First-generation, well-characterized inhibitor [2] [1] [6]
- Previously shown to decrease pancreatic cancer growth [2] [1]
- Served as a benchmark in the **STF-118804** study [1] | [2] [1] [6] | | **OT-82** | - Clinical-stage, second-generation inhibitor [6]
- Designed with an improved preclinical safety profile (less cardiac/neurological toxicity) [6]
- Causes complete tumor regressions in rhabdomyosarcoma models [6] | [6] |

## Mechanism of Action and Metabolic Impact

**STF-118804** specifically targets nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD<sup>+</sup> salvage pathway. Inhibition of NAMPT triggers a cascade of metabolic disruptions, visually summarized below.



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This metabolic disruption activates energy-sensing pathways like AMPK and inhibits anabolic pathways like mTOR, ultimately leading to cell death [1] [4]. The effect can be reversed by adding nicotinamide mononucleotide (NMN), confirming the on-target mechanism [2] [1].

## Key Experimental Protocols

Researchers can use these standard methodologies to evaluate NAMPT inhibitors like **STF-118804**.

## Cell Viability and Proliferation Assays

- **CellTiter-Blue/Glo/Fluor Assays:** Used to determine IC50 values after 72-hour drug treatment. Fluorescence or luminescence is measured to quantify metabolic activity or viable cell number [1] [5].
- **Trypan Blue Exclusion:** A direct method to count viable cells after treatment [1] [4].
- **Sulforhodamine B (SRB) Assay:** Measures cellular protein content to assess growth [1].
- **Soft Agar/Neurosphere Formation:** Assesses anchorage-independent growth or cancer stem cell self-renewal capability, key markers of malignant potential [1] [4].

## Metabolic and Biochemical Assays

- **NAD<sup>+</sup>/NADH Measurement:** Commercial kits (e.g., Promega, Promega) are used on deproteinized cell lysates to quantify NAD<sup>+</sup> depletion [1] [6].
- **ATP Quantification:** Measured using colorimetric/chemiluminescent kits (e.g., BioVision, Promega CellTiter-Glo) to demonstrate energy collapse [1] [4] [6].
- **Extracellular Flux Analysis (Seahorse):** Directly measures glycolytic function and mitochondrial respiration in live cells.
  - **Glycolytic Rate Assay:** Measures extracellular acidification rate (ECAR) to report on glycolysis [6].
  - **Glucose Uptake/Lactate Production:** Culture media is analyzed to quantify glucose consumption and lactate excretion as direct readouts of glycolytic flux [1].

## Pathway and Mechanism Analysis

- **Western Blotting:** Confirms downstream molecular events, such as increased cleavage of Caspase-3/PARP (apoptosis), phosphorylation of AMPK, and reduced phosphorylation of mTOR and its target P70S6K [1] [4].
- **Rescue Experiments:** Co-treatment with exogenous NMN (1 mM) is used to confirm the on-target effect. NMN should restore NAD<sup>+</sup> levels and prevent cell death [1] [6].

## Research Implications and Combination Potential

**STF-118804** demonstrates strong potential as an investigational cancer therapeutic, particularly for aggressive, metabolic-dependent cancers.

- **Synergistic/Analytic Potential:** Research shows combining **STF-118804** with glycolytic pathway inhibitors or AKT inhibitors induces robust, greater-than-additive cell death in neuroblastoma [4]. In pancreatic cancer, it has an **additive effect** with standard chemotherapies like **gemcitabine, paclitaxel, and etoposide** [2] [1].
- **Therapeutic Window:** Non-cancerous cells like human peripheral blood mononuclear cells (PBMCs) and murine embryonic fibroblasts (MEFs) are generally less sensitive to **STF-118804** than cancer cells, suggesting a potential therapeutic window [1].

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